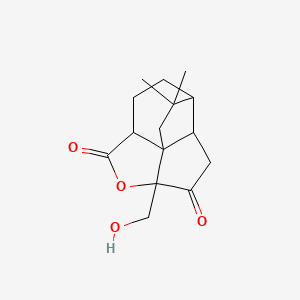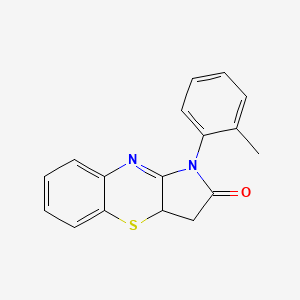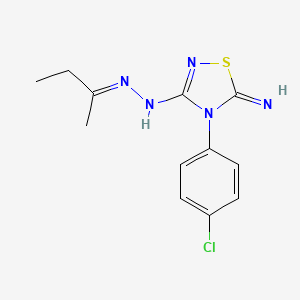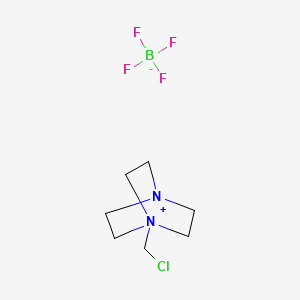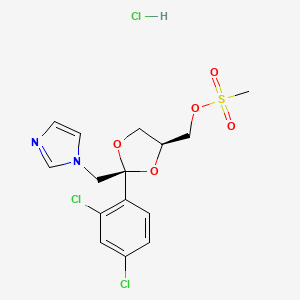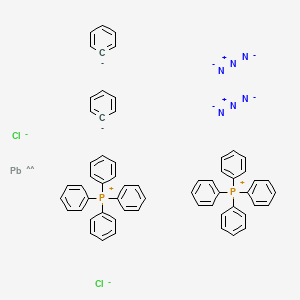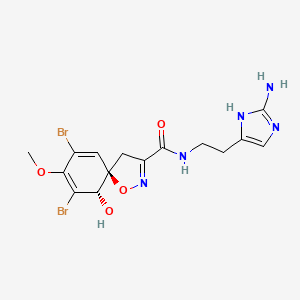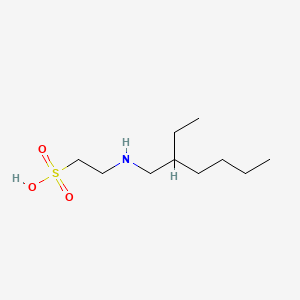
1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is a chemical compound that belongs to the class of tetrahydro-β-carbolines. These compounds are known for their diverse biological activities, including potential anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid . The reaction is carried out under nitrogen atmosphere and requires vigorous stirring for several hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer properties and its ability to inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride involves its interaction with molecular targets such as estrogen receptors. It acts as an estrogen receptor modulator, which can inhibit the proliferation of cancer cells by interfering with their growth signaling pathways . Molecular docking studies have shown that this compound binds effectively to the active sites of these receptors, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Known for its biological activities, including anti-cancer properties.
2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole derivatives: These compounds also exhibit significant anti-tumor activity.
Uniqueness
1-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is unique due to its specific structural features and its potent activity as an estrogen receptor modulator. This makes it a valuable compound in the development of new anti-cancer therapies .
Propiedades
Número CAS |
87820-25-5 |
|---|---|
Fórmula molecular |
C13H17ClN2O |
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-11-13-9(5-6-14-11)10-7-8(16)3-4-12(10)15-13;/h3-4,7,11,14-16H,2,5-6H2,1H3;1H |
Clave InChI |
VNHMAUFLZFCXNT-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


